

An In-depth Technical Guide to 3,4-dimethyl-1,5-hexadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethyl-1,5-hexadiene

Cat. No.: B13795750

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-dimethyl-1,5-hexadiene**, including its chemical identifiers, physical properties, detailed synthesis protocols, and notable chemical reactivity. While direct applications in drug development are not prominent in current literature, its unique stereochemical properties make it a valuable compound for studying fundamental organic reaction mechanisms, such as sigmatropic rearrangements, which are foundational concepts in complex molecule synthesis.

Chemical Identifiers and Nomenclature

3,4-dimethyl-1,5-hexadiene is an aliphatic, non-conjugated diene. Its core structure is a hexane chain with double bonds at the 1 and 5 positions and methyl groups at the 3 and 4 positions.

Identifier	Value
IUPAC Name	3,4-dimethylhexa-1,5-diene[1][2][3]
CAS Number	4894-63-7[1][2][3][4][5][6]
Molecular Formula	C ₈ H ₁₄ [1][3][4][5]
Synonyms	3,4-Dimethyl-1,5-hexadiene, 3,4-dimethylhexadiene-1,5[1][3]
InChI Key	BKVALJGAKNDDJJ-UHFFFAOYSA-N[2][3][4]
Canonical SMILES	CC(C=C)C(C)C=C[2][3]

Physicochemical Properties

The following table summarizes key physical and chemical properties of **3,4-dimethyl-1,5-hexadiene**. Note that some values are predicted based on computational models.

Property	Value	Source
Molecular Weight	110.20 g/mol	[1][3][4]
Density	0.723 g/mL (Predicted)	[3]
Boiling Point	103.0 ± 10.0 °C at 760 mmHg (Predicted)	[2]
Refractive Index	1.419 (Predicted)	[3]
Flash Point	9.3 ± 21.8 °C (Predicted)	[2]
LogP	2.63060	[2][6]

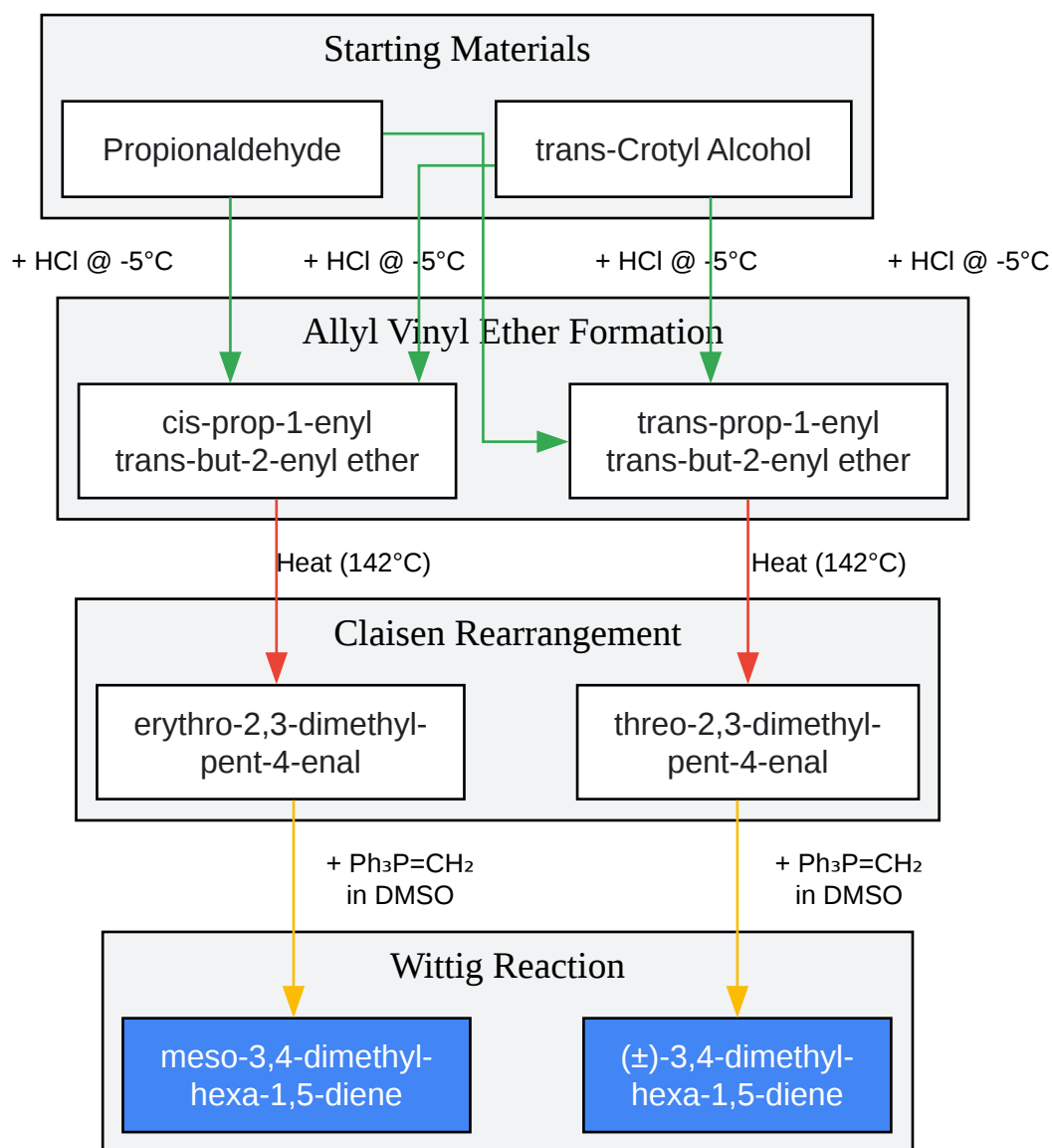
Stereospecific Synthesis Protocol

The synthesis of meso- and (±)-3,4-dimethylhexa-1,5-diene provides a classic example of stereochemical control in organic synthesis. The protocol involves the Claisen rearrangement of specific allyl vinyl ether precursors, followed by a Wittig reaction.[7][8]

Objective: To synthesize stereochemically distinct isomers (meso and racemic) of **3,4-dimethyl-1,5-hexadiene**.

Methodology:

- Preparation of Allyl Vinyl Ether Precursors:
 - Controlled addition of dry hydrogen chloride to a mixture of propionaldehyde and trans-crotyl alcohol is conducted at -5°C.
 - This reaction yields cis- and trans-prop-1-enyl trans-but-2-enyl ethers.
 - The cis and trans isomers are separated using spinning-band fractional distillation.[7]
- Claisen Rearrangement to Aldehydes:
 - The separated cis-isomer is heated to 142°C, which induces a clean Claisen rearrangement to form erythro-2,3-dimethylpent-4-enal.
 - The separated trans-isomer is similarly heated to 142°C, yielding the threo-2,3-dimethylpent-4-enal isomer.[7]
- Wittig Reaction to Dienes:
 - The erythro-aldehyde is reacted with methylenetriphenylphosphorane (a Wittig reagent) in dimethyl sulfoxide (DMSO) to produce meso-3,4-dimethylhexa-1,5-diene with an isomeric purity of 95%.[7]
 - The threo-aldehyde is separately reacted with the same Wittig reagent in DMSO to yield (±)-3,4-dimethylhexa-1,5-diene with an isomeric purity of 96.5%.[7][8]



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Caption: Stereospecific synthesis workflow for **3,4-dimethyl-1,5-hexadiene** isomers.

Chemical Reactivity and Mechanistic Importance

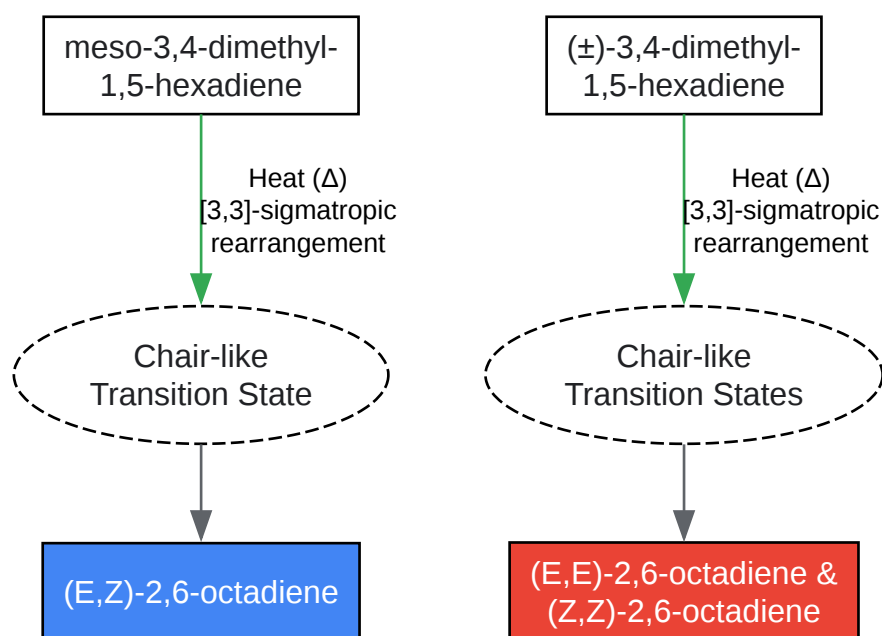
The primary significance of **3,4-dimethyl-1,5-hexadiene** in organic chemistry is its role as a model substrate for studying the Cope rearrangement, a [2][2]-sigmatropic rearrangement.

Cope Rearrangement:

When heated, **3,4-dimethyl-1,5-hexadiene** undergoes a thermal rearrangement to form 2,6-octadiene. This reaction proceeds through a chair-like six-membered transition state.[8] The stereochemistry of the starting diene dictates the stereochemistry of the resulting alkene product, making it a classic example for teaching and researching pericyclic reactions.

- The meso isomer rearranges to give the (E,Z)-2,6-octadiene.
- The racemic (dl) isomers rearrange to give (E,E)- and (Z,Z)-2,6-octadiene.

This stereospecificity provides strong evidence for the concerted, orbital-symmetry-controlled nature of the reaction.[8]



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Caption: Stereochemical pathways of the Cope rearrangement for different isomers.

Relevance to Drug Development Professionals

While **3,4-dimethyl-1,5-hexadiene** is not a direct precursor or active pharmaceutical ingredient in known therapeutics, the reactions it exemplifies are highly relevant to the synthesis of complex natural products and pharmaceuticals. An intimate understanding of stereocontrolled reactions like the Claisen and Cope rearrangements is critical for drug development professionals for the following reasons:

- **Complex Molecule Synthesis:** Many complex drug molecules, particularly those derived from natural products, require precise control of stereochemistry. The principles demonstrated by the synthesis and rearrangement of this simple diene are applied to much more complex systems.
- **Scaffold Design:** Pericyclic reactions can be powerful tools for constructing complex molecular scaffolds from simpler precursors in a single, efficient step.
- **Mechanistic Insight:** A deep understanding of reaction mechanisms allows chemists to predict outcomes, troubleshoot synthetic routes, and design novel pathways to target molecules.

In summary, **3,4-dimethyl-1,5-hexadiene** serves as a foundational tool for education and research in the principles of stereospecific synthesis and pericyclic reactions, which are indispensable skills in the field of medicinal chemistry and drug discovery.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-dimethyl-1,5-hexadiene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13795750#iupac-name-and-cas-number-for-3-4-dimethyl-1-5-hexadiene]

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